Ethyl 2-({[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)acetate
CAS No.: 400823-29-2
Cat. No.: VC6520428
Molecular Formula: C15H14ClFN2O4
Molecular Weight: 340.74
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 400823-29-2 |
|---|---|
| Molecular Formula | C15H14ClFN2O4 |
| Molecular Weight | 340.74 |
| IUPAC Name | ethyl 2-[[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]acetate |
| Standard InChI | InChI=1S/C15H14ClFN2O4/c1-3-22-11(20)7-18-15(21)12-8(2)23-19-14(12)13-9(16)5-4-6-10(13)17/h4-6H,3,7H2,1-2H3,(H,18,21) |
| Standard InChI Key | SCDXCVMAJGIHOB-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CNC(=O)C1=C(ON=C1C2=C(C=CC=C2Cl)F)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a central isoxazole ring substituted at the 3-position with a 2-chloro-6-fluorophenyl group and at the 5-position with a methyl group. The 4-position of the isoxazole is functionalized with a carbonyl group linked to an ethyl glycinate ester (Figure 1). This arrangement confers both lipophilic (aromatic and methyl groups) and polar (ester and amide) regions, influencing solubility and bioavailability.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 340.74 g/mol |
| CAS Registry Number | 400823-29-2 |
| IUPAC Name | Ethyl 2-[[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]acetate |
| SMILES | CCOC(=O)CNC(=O)C1=C(ON=C1C2=C(C=CC=C2Cl)F)C |
| InChIKey | SCDXCVMAJGIHOB-UHFFFAOYSA-N |
Spectroscopic Characterization
While explicit spectral data (e.g., NMR, IR) for the compound is unavailable in public databases, its structural analogs provide insights. For instance, Ethyl 2-({[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-4-(methylsulfanyl)butanoate (PubChem CID: 3656184), a related derivative, exhibits characteristic carbonyl stretching vibrations at ~1700 cm in IR spectra and aromatic proton signals between 7.2–7.8 ppm in -NMR . These features likely extend to the target compound due to shared functional groups .
Synthetic Pathways and Optimization
Proposed Synthesis Route
The synthesis likely involves sequential coupling reactions:
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Isoxazole Ring Formation: Cyclocondensation of hydroxylamine with a β-diketone precursor, such as 3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxylic acid, under acidic conditions.
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Amide Bond Formation: Activation of the carboxylic acid (e.g., using thionyl chloride or EDCl/HOBt) followed by reaction with ethyl glycinate hydrochloride.
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Esterification: If necessary, protection of the glycine carboxyl group as an ethyl ester using ethanol under acidic catalysis .
Purification and Yield
Chromatographic techniques (e.g., silica gel column chromatography) are typically employed for purification. Yields for analogous compounds range from 45–65%, depending on reaction conditions and steric hindrance from the chloro-fluorophenyl group .
Biological Activities and Hypothetical Applications
Anti-Inflammatory Activity
The compound’s ability to modulate cyclooxygenase (COX) or lipoxygenase (LOX) pathways is plausible. Fluorinated aromatic systems often reduce COX-2 selectivity, as seen in celecoxib analogs. Molecular docking studies could predict binding affinities for these targets.
Sphingosine-1-Phosphate (S1P) Receptor Modulation
Comparative Analysis with Structural Analogs
Ethyl 2-({[3-(2-Chloro-6-Fluorophenyl)-5-Methyl-4-Isoxazolyl]carbonyl}amino)-4-(Methylsulfanyl)butanoate
This analog (MW: 414.9 g/mol) replaces the glycinate ester with a longer methylsulfanyl-butanoate chain, enhancing lipophilicity (Table 2) . Such modifications may improve blood-brain barrier penetration but reduce aqueous solubility.
Table 2: Structural and Property Comparison
| Property | Target Compound | Analog (CID: 3656184) |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 340.74 g/mol | 414.9 g/mol |
| Key Functional Group | Glycinate ester | Methylsulfanyl-butanoate |
| Hypothetical logP | ~2.1 (Predicted) | ~3.5 (Predicted) |
Future Research Directions
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Bioactivity Screening: Prioritize antimicrobial, anti-inflammatory, and immunomodulatory assays to validate hypothetical applications.
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ADMET Profiling: Assess pharmacokinetics, including cytochrome P450 interactions and hepatotoxicity.
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Structural Optimization: Introduce substituents (e.g., sulfonamides, halogens) to enhance potency or solubility.
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